![molecular formula C8H7BrF2 B3092030 2-(Difluoromethyl)benzyl bromide CAS No. 1222556-61-7](/img/structure/B3092030.png)
2-(Difluoromethyl)benzyl bromide
Overview
Description
2-(Difluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H7BrF2 . It is a liquid substance that is stored at temperatures between 2-8°C . The IUPAC name for this compound is 1-(bromomethyl)-2-(difluoromethyl)benzene .
Molecular Structure Analysis
The molecular weight of 2-(Difluoromethyl)benzyl bromide is 221.04 . The InChI code for this compound is 1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 .Physical And Chemical Properties Analysis
2-(Difluoromethyl)benzyl bromide is a liquid at room temperature . It has a molecular weight of 221.04 , a refractive index of n20/D 1.449 (lit.) , a boiling point of 176 °C (lit.) , and a density of 1.674 g/mL at 25 °C (lit.) .Scientific Research Applications
Direct gem-Difluoromethylenation
Efficient direct gem-difluoromethylenation of an sp3-hybridized carbon center in benzyl bromides has been achieved using benzo-1,3-azolic (oxa-, thia- or aza-) difluoromethyl bromides. This process forms a CH2-CF2 linkage through radical/radical C-C cross-coupling via two separate single electron transfer processes under the promotion of different copper sources (Jiang et al., 2015).
Electrochemical Reduction of Benzylic Bromides
Benzyl bromide 1 and 4-nitrobenzyl bromide 2 have been reduced at solid electrodes in specific solvents containing tetraalkylammonium salts. This process, especially with palladium electrodes, favors the one-electron scission of the C-Br bond, leading to benzyl radical formation which can couple or add onto the cathodic material (Jouikov & Simonet, 2010).
Carbene-Catalyzed Reductive Coupling
Benzyl bromides can be activated via a single-electron-transfer process for radical reactions, such as α-carbon benzylation of ketones and aldehydes via photoredox catalysis. This process generates (nitro)benzyl radicals via N-heterocyclic carbene catalysis under reductive conditions, eventually yielding tertiary alcohol products (Li et al., 2016).
Benzylic Brominations with N-Bromosuccinimide
Benzylic brominations have been performed using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation, providing a cleaner, faster, and high-yielding reaction compared to conventional methods (Suarez et al., 2009).
Glycosidation of Thioglycosides
β-Bromide of the superdisarmed series can be directly obtained from thioglycoside precursors. Glycosidation of this bromide exclusively forms α-glycosides, although yields may be low due to competing anomerization into unreactive α-bromide (Kaeothip et al., 2012).
Safety and Hazards
This compound is classified as dangerous, as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLGQGRZCBWBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272302 | |
Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)benzyl bromide | |
CAS RN |
1222556-61-7 | |
Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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